molecular formula C35H54N7O17P3S-4 B1265136 (2E,5Z)-tetradecadienoyl-CoA(4-)

(2E,5Z)-tetradecadienoyl-CoA(4-)

Cat. No. B1265136
M. Wt: 969.8 g/mol
InChI Key: JVEFYXPCQBMMAA-ZMLWRGBOSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-tetradecadienoyl-CoA(4-) is an 2,3-trans-enoyl CoA(4-) obtained by deprotonation of phosphate and diphosphate OH groups of (2E,5Z)-tetradecadienoyl-CoA;  major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-), a long-chain fatty acyl-CoA(4-) and a 4-saturated trans-2-enoyl-CoA(4-). It is a conjugate base of a (2E,5Z)-tetradecadienoyl-CoA.

Scientific Research Applications

2. Synthesis and Stereoselectivity The synthesis and stereoselective manipulation of compounds related to (2E,5Z)-tetradecadienoyl-CoA have been a focus in chemical research. For instance, the stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid, a structurally similar compound, is achieved with high stereoselectivity, demonstrating the synthetic capabilities and potential applications in creating specific geometric isomers for various purposes (Tsuboi et al., 1983).

3. Insect Pheromones Synthesis The compound has been researched for its application in synthesizing insect pheromones. The development of methods to synthesize compounds like (3E,5Z)-3,5-tetradecadienoic acid, which share structural similarities with (2E,5Z)-tetradecadienoyl-CoA, has implications for creating insect sex pheromones. These synthetic pheromones have potential applications in pest control and monitoring (Yadav et al., 2001).

4. Biochemical and Structural Analysis The biochemical and structural analysis of related compounds, like hexadienoyl-CoA, provides insight into the enzymatic mechanisms involved in fatty acid metabolism. For example, the study of hexadienoyl-CoA bound to enoyl-CoA hydratase helps in understanding the substrate binding and enzymatic action, which is relevant to understanding the broader metabolic pathways involving compounds like (2E,5Z)-tetradecadienoyl-CoA (Wu et al., 1997).

properties

Molecular Formula

C35H54N7O17P3S-4

Molecular Weight

969.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(2E,5Z)-tetradeca-2,5-dienoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

JVEFYXPCQBMMAA-ZMLWRGBOSA-J

Isomeric SMILES

CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,5Z)-tetradecadienoyl-CoA(4-)
Reactant of Route 2
(2E,5Z)-tetradecadienoyl-CoA(4-)
Reactant of Route 3
Reactant of Route 3
(2E,5Z)-tetradecadienoyl-CoA(4-)
Reactant of Route 4
Reactant of Route 4
(2E,5Z)-tetradecadienoyl-CoA(4-)
Reactant of Route 5
Reactant of Route 5
(2E,5Z)-tetradecadienoyl-CoA(4-)
Reactant of Route 6
Reactant of Route 6
(2E,5Z)-tetradecadienoyl-CoA(4-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.